6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics and biological activities .
Vorbereitungsmethoden
The synthesis of 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and chlorination reactions . Industrial production methods often employ multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity .
Analyse Chemischer Reaktionen
6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents such as chlorine or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-A]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-A]pyridine scaffold .
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor and biological context .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine can be compared with other imidazo[1,2-A]pyridine derivatives, such as:
2-Ethyl-6-chloroimidazo[1,2-A]pyridine: This compound has similar structural features but differs in its substituents, leading to variations in biological activity and chemical reactivity.
6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyridine:
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H11ClN2 |
---|---|
Molekulargewicht |
206.67 g/mol |
IUPAC-Name |
6-chloro-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H11ClN2/c1-11(4-5-11)9-7-14-6-8(12)2-3-10(14)13-9/h2-3,6-7H,4-5H2,1H3 |
InChI-Schlüssel |
FJJTWFGJSZSWGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)C2=CN3C=C(C=CC3=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.